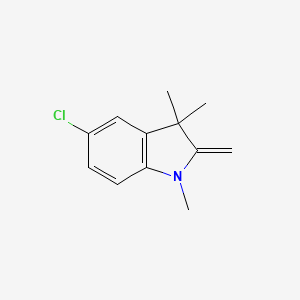
Prenyl benzoate
Overview
Description
Prenyl benzoate belongs to the class of organic compounds known as benzoic acid esters. These are ester derivatives of benzoic acid. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP).
Scientific Research Applications
Protective Group in Organic Synthesis
Prenyl benzoates, particularly the 2-(Prenyloxymethyl)benzoyl (POMB) group, have been developed as a new temporary protecting group in organic synthesis. POMB groups can be cleaved by oxidative removal, followed by lactonization. These conditions are compatible with many common protecting groups, making POMB versatile in synthetic chemistry (Vatèle, 2007).
Natural Product Research
In the study of natural products, derivatives of Prenyl Benzoate have been identified in various plant species. For example, compounds such as (2 E)-prenyl benzoate-4-O-α-l-arabinopyranosyl (1 → 6) β-d-glucopyranoside were isolated from the leaves of Acanthopanax senticosus Harms. These compounds contribute to understanding the chemical diversity in nature and their potential applications (Wang, Gao, Xu, Wu, 2010).
Antimicrobial and Molluscicidal Activity
Prenylated benzoic acid derivatives, including some similar to this compound, have been isolated from plants like Piper aduncum. These compounds demonstrated significant antimicrobial and molluscicidal activities. Such findings highlight the potential of these compounds in developing natural pesticides or antibacterial agents (Orjala, Erdelmeier, Wright, Rali, Sticher, 1993).
Microbial Metabolism
The human gut microbiome plays a crucial role in the metabolism of compounds like benzoate. Mapping the metabolism of benzoate by gut microbes can provide insights into how dietary components influence human health and gut microbiome composition (Yadav, Lomash, Kapoor, Pandey, Chauhan, 2021).
Enantioselective Synthesis
This compound derivatives have been used in enantioselective synthesis, a critical process in creating pharmaceuticals and other biologically active molecules. These methods demonstrate the versatility of this compound in advanced organic synthesis (Han, Kim, Han, Krische, 2009).
Antioxidant Properties
Compounds related to this compound, such as prenylated anthronoids, have been isolated from plants like Harungana madagascariensis and shown to possess significant antioxidant activity. Such findings suggestpotential applications in health and wellness products, particularly for their antioxidant properties (Kouam, Ngadjui, Krohn, Wafo, Ajaz, Choudhary, 2005).
Bio-Based Production Pathways
There is growing interest in developing bio-based production pathways for benzoic acid, which is structurally related to this compound. An engineered strain of Pseudomonas taiwanensis has been used to produce benzoate via a β-oxidation pathway. This research indicates the potential for sustainable production of benzoate and related compounds (Otto, Wynands, Marienhagen, Blank, Wierckx, 2020).
Biogas Production
Sodium benzoate, a salt of benzoic acid, has been studied for its effects on biogas production in anaerobic digestion processes. Understanding these effects can inform the management of waste streams containing benzoate and similar compounds (Sumantri, Hadiyanto, 2020).
Safety and Toxicity Studies
Safety and toxicity studies of benzoic acid and its derivatives, including sodium benzoate, are crucial for understanding their impact on human health, especially when used as food preservatives. Such studies contribute to informed decisions regarding the use of these compounds in various industries (Nair, 2001).
Mechanism of Action
Target of Action
Prenyl benzoate primarily targets proteins in eukaryotic cells . The prenyl group plays a crucial role in protein-protein binding through specialized prenyl-binding domains . This post-translational modification is essential for the functionality of these proteins .
Mode of Action
This compound interacts with its targets by attaching a prenyl group to them, a process known as prenylation . This attachment is a universal covalent post-translational modification found in all eukaryotic cells . The prenylation of proteins is important for protein-protein binding and is crucial for the anchoring of proteins to the cell membrane .
Biochemical Pathways
This compound affects the isoprenoid synthesis pathway . The prenyl groups are then conjugated to target motifs by prenyltransferases, which are key enzymes in this pathway . This process plays a vital role in the diversification of natural products like flavonoids, coumarins, and isoflavonoids .
Pharmacokinetics
It is known that prenyltransferases, which are involved in the prenylation process, can catalyze the transfer reactions of prenyl moieties from different prenyl donors to various aliphatic or aromatic acceptors . This suggests that the bioavailability of this compound may depend on the presence and activity of these enzymes.
Result of Action
The result of this compound’s action is the modification of proteins, which can influence their function and localization . Many prenylated compounds have been identified as active components in medicinal plants with biological activities, such as anti-cancer, anti-spasmodic, anti-bacterial, anti-fungal, anti-inflammatory, and anti-androgen activity .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence and activity of prenyltransferases, which are crucial for the prenylation process, can vary depending on the cellular environment . Additionally, this compound is used as a flavor and fragrance agent , suggesting that its stability and efficacy may be affected by factors such as temperature and pH.
Biochemical Analysis
Biochemical Properties
Prenyl benzoate, like other prenylated compounds, plays a role in biochemical reactions. The prenyl group enhances the lipophilicity of the molecule, which can improve its interaction with membranes and its bioavailability
Cellular Effects
They have a wide range of biological activities, such as anti-cancer, anti-inflammatory, neuroprotective, anti-diabetic, anti-obesity, cardioprotective effects, and anti-osteoclastogenic activities .
Molecular Mechanism
Prenylation, the process of adding a prenyl group to a molecule, is catalyzed by prenyltransferases . These enzymes transfer prenyl moieties from different prenyl donors to various acceptors, contributing significantly to the structural and biological diversity of natural products .
Metabolic Pathways
This compound is likely involved in the metabolic pathways of prenylated compounds. Prenyltransferases, which catalyze the prenylation process, play a key role in these pathways
Properties
IUPAC Name |
3-methylbut-2-enyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-10(2)8-9-14-12(13)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVWRXWYYVMFQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC(=O)C1=CC=CC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047131 | |
| Record name | 3-Methyl-2-butenyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Sweet, balsamic odour with tea-like quality and natural connotations | |
| Record name | Prenyl benzoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2040/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
| Record name | Prenyl benzoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2040/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.016-1.025 | |
| Record name | Prenyl benzoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2040/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
5205-11-8 | |
| Record name | Prenyl benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5205-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prenyl benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005205118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Buten-1-ol, 3-methyl-, 1-benzoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methyl-2-butenyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-2-butenyl benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.635 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRENYL BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O577ZIE86G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Prenyl benzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032488 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is prenyl benzoate used in the synthesis of compounds with potential pharmaceutical applications?
A1: this compound serves as a crucial building block in synthesizing gem-difluoro analogs of monoterpenes, particularly those resembling linalool and geraniol []. These fluorinated analogs hold promise in pharmaceutical research due to the impact of fluorine substitution on a molecule's metabolic stability and lipophilicity.
Q2: Can you explain the role of this compound in the synthesis of 4,4-difluoroterpenes?
A2: this compound reacts with 1,1-difluoro-2-trimethylsilyoxypropene, an enol silyl ether, in the presence of a catalyst to yield 3,3-difluoro-6-methylhept-5-en-2-one []. This compound acts as a key intermediate in the multi-step synthesis of 4,4-difluoroterpenes.
Q3: The research mentions the formation of regioisomers during prenylation. Can you elaborate on this?
A3: During the synthesis of 3,3-difluoro-6-methylhept-5-en-2-one, the reaction of this compound with the enol silyl ether results in a 9:1 mixture of regioisomers []. This means the prenyl group adds to the enol silyl ether at two different positions, with one isomer being favored over the other.
Q4: The research highlights the importance of substrate selectivity in epoxidation reactions. How does this compound contribute to understanding this concept?
A4: this compound is utilized as a reference substrate in epoxidation studies employing metalloporphyrin and metallosalen catalysts [, ]. By comparing the reactivity of this compound, a non-binding substrate, with that of substrates designed to bind to the catalysts, researchers can assess the selectivity of these catalysts for specific substrates.
Q5: What can be learned about catalyst design from studies using this compound as a substrate?
A5: Research using this compound demonstrates that incorporating binding groups into metalloporphyrin and metallosalen catalysts can significantly enhance substrate selectivity [, ]. These binding groups allow the catalyst to preferentially bind and react with specific substrates, mimicking the selectivity observed in enzymatic reactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


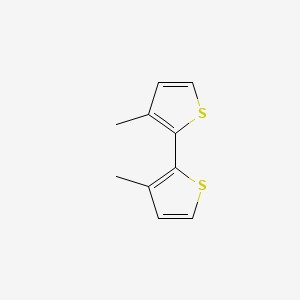

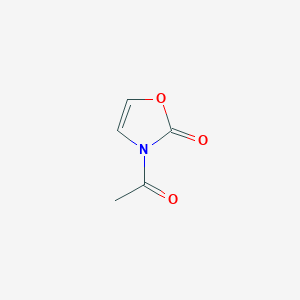
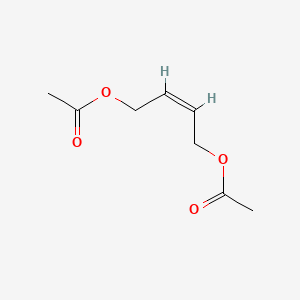

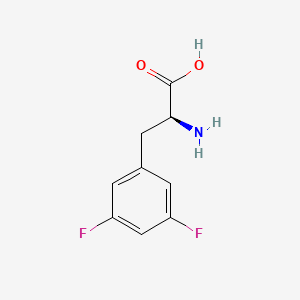
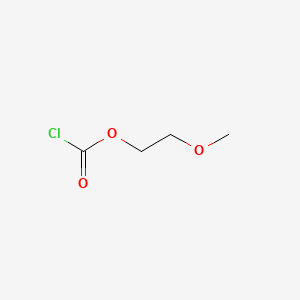
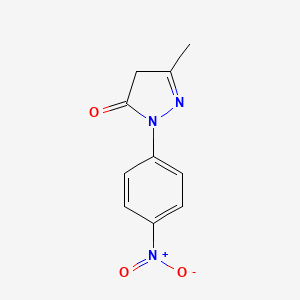
![2-Naphthalenecarboxamide, 3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-N-phenyl-](/img/structure/B1582027.png)
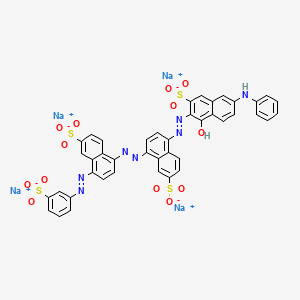

![2-Naphthalenesulfonic acid, 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-](/img/structure/B1582030.png)
